sodium (E)-3-carboxyhenicos-2-enoate
Description
Sodium (E)-3-carboxyhenicos-2-enoate is a long-chain unsaturated carboxylic acid sodium salt with a 21-carbon backbone (henicosyl chain) and an (E)-configured double bond at position 2. Its structure comprises a terminal carboxylate group at position 3, stabilized as a sodium salt. The compound’s CAS number (110993-57-2) and IUPAC name (sodium,(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate) are documented in safety data sheets . However, the provided evidence lacks explicit studies on its synthesis, biological activity, or industrial applications. Its nomenclature suggests structural similarities to shorter-chain α,β-unsaturated carboxylates, such as sodium ascorbate derivatives and ethyl propenoate esters, which are discussed in comparative analyses below.
Properties
IUPAC Name |
sodium;(E)-3-carboxyhenicos-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;/h19H,2-18H2,1H3,(H,23,24)(H,25,26);/q;+1/p-1/b20-19+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCVIRALYIXVLE-RZLHGTIFSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=CC(=O)[O-])C(=O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC/C(=C\C(=O)[O-])/C(=O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (E)-3-carboxyhenicos-2-enoate typically involves the reaction of a long-chain alkene with a carboxylating agent under specific conditions. One common method is the hydroboration-oxidation of a long-chain alkyne followed by carboxylation. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the addition of the carboxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and high-pressure systems are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Sodium (E)-3-carboxyhenicos-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as alcohols or amines in the presence of acid catalysts are used for esterification or amidation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides.
Scientific Research Applications
Sodium (E)-3-carboxyhenicos-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism by which sodium (E)-3-carboxyhenicos-2-enoate exerts its effects involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The long hydrocarbon chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Sodium (E)-3-Carboxyhenicos-2-enoate
- Chain length : 21 carbons (henicosyl).
- Functional groups : (E)-configured α,β-unsaturated carboxylate, sodium counterion.
- Substituents: Potential aromatic or hydroxyl groups inferred from nomenclature (e.g., "3-hydroxy-4-methoxyphenyl" in related compounds) .
Ethyl (2Z)-3-Phenylprop-2-enoate (CAS 4192-77-2)
- Chain length: 3 carbons (propenoate).
- Functional groups : (Z)-configured α,β-unsaturated ester (ethyl ester).
- Substituents : Phenyl group at position 3 .
Sodium Ascorbate-Stabilized Derivatives
- Examples : Hydroxytyrosol acetate, DOPAC, dopamine.
- Functional groups: Phenolic hydroxyls, ester/acid groups.
- Role of sodium : Enhances solubility and stability in aqueous systems, as seen in sodium ascorbate’s use as a stabilizer for bioactive molecules .

Sodium Alginate Derivatives
Physicochemical Properties
| Property | This compound | Ethyl (2Z)-3-Phenylprop-2-enoate | Sodium Ascorbate Derivatives |
|---|---|---|---|
| Solubility | Likely hydrophilic (sodium salt) | Lipophilic (ester group) | Hydrophilic (polar groups) |
| Stability | Unknown; sodium may enhance stability | Moderate (Z-configuration) | High (stabilized by ascorbate) |
| Biological Activity | Undocumented | Limited (phenyl group may confer bioactivity) | Anti-aggregation effects (e.g., inhibition of αS aggregation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


